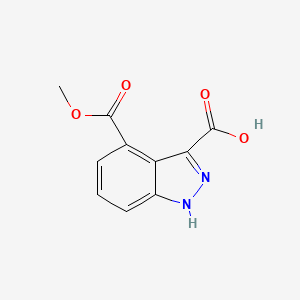

4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVJKVLASYGMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646449 | |

| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393553-44-1 | |

| Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological importance of the indazole scaffold. This document offers a step-by-step methodology, grounded in established chemical principles, for the synthesis of this target compound, starting from commercially available precursors. Furthermore, it provides a thorough characterization profile, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and verification of the synthesized product. This guide is intended for an audience of experienced researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Derivatives of indazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. The versatile nature of the indazole core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The target of this guide, this compound, incorporates two key functional groups that can be readily modified, making it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery programs.

Proposed Synthetic Pathway

Due to the absence of a documented direct synthesis for this compound, a scientifically sound, multi-step synthetic route is proposed, commencing with the commercially available starting material, 2-methyl-3-nitrobenzoic acid. This pathway is designed based on well-established and reliable organic transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The indazole ring can be formed via a cyclization reaction of a suitably substituted phenylhydrazine derivative. This precursor can, in turn, be derived from an aniline, which can be obtained through the reduction of a nitro group. The required carboxylic acid and methoxycarbonyl functionalities can be introduced at the beginning of the sequence on the benzene ring of the starting material.

Overall Synthetic Scheme

The proposed forward synthesis is a four-step process:

-

Esterification of the starting material, 2-methyl-3-nitrobenzoic acid, to protect the carboxylic acid and introduce the methoxycarbonyl group.

-

Oxidation of the methyl group to a carboxylic acid.

-

Reduction of the nitro group to an amine, followed by diazotization and cyclization to form the indazole ring.

-

Selective hydrolysis of the ester at the 3-position to yield the final product.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh).

NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. IR spectra should be recorded on a Fourier-transform infrared (FTIR) spectrometer. High-resolution mass spectra (HRMS) should be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate (2)

-

To a solution of 2-methyl-3-nitrobenzoic acid (1) (10.0 g, 55.2 mmol) in methanol (100 mL) is added concentrated sulfuric acid (2 mL) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-methyl-3-nitrobenzoate (2) as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid (3)

-

To a solution of methyl 2-methyl-3-nitrobenzoate (2) (10.0 g, 51.2 mmol) in a mixture of pyridine (50 mL) and water (20 mL) is added potassium permanganate (24.3 g, 153.6 mmol) portion-wise over 1 hour, while maintaining the temperature below 50 °C.

-

The reaction mixture is then heated at 80 °C for 6 hours.

-

After cooling to room temperature, the reaction is quenched by the addition of sodium bisulfite solution until the purple color disappears.

-

The mixture is filtered through a pad of Celite, and the filtrate is acidified with concentrated hydrochloric acid to pH 2.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-(methoxycarbonyl)-6-nitrobenzoic acid (3).

Step 3: Synthesis of Dimethyl 1H-indazole-3,4-dicarboxylate (5)

-

To a solution of 2-(methoxycarbonyl)-6-nitrobenzoic acid (3) (5.0 g, 22.0 mmol) in methanol (50 mL) is added 10% Pd/C (0.5 g).

-

The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give crude methyl 2-amino-3-methoxycarbonylbenzoate (4).

-

The crude aniline (4) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) and cooled to 0 °C.

-

A solution of sodium nitrite (1.67 g, 24.2 mmol) in water (10 mL) is added dropwise, maintaining the temperature between 0 and 5 °C.[2]

-

The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of sodium sulfite (5.55 g, 44.0 mmol) in water (30 mL) at 0 °C.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours, leading to in-situ cyclization.[3]

-

The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography (ethyl acetate/hexanes) to afford dimethyl 1H-indazole-3,4-dicarboxylate (5).

Step 4: Synthesis of this compound (6)

-

To a solution of dimethyl 1H-indazole-3,4-dicarboxylate (5) (2.0 g, 8.54 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL) is added lithium hydroxide monohydrate (0.36 g, 8.54 mmol) at 0 °C.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The organic solvent is removed under reduced pressure, and the aqueous layer is washed with diethyl ether (2 x 20 mL).

-

The aqueous layer is then acidified to pH 3 with 1 M HCl.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound (6) as a white solid.

Characterization of this compound (6)

As this is a novel compound, the following characterization data are predicted based on the analysis of structurally similar compounds.[4][5]

Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | N-H (indazole) |

| ~13.5 | br s | 1H | COOH |

| ~8.10 | d | 1H | Ar-H |

| ~7.85 | d | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~3.95 | s | 3H | OCH₃ |

Justification: The N-H proton of the indazole ring is expected to be highly deshielded and appear as a broad singlet at a very low field.[5] The carboxylic acid proton will also be a broad singlet in a similar region. The aromatic protons will appear in the aromatic region, with splitting patterns determined by their coupling to adjacent protons. The methyl ester protons will be a sharp singlet around 3.95 ppm.[4]

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (ester) |

| ~165.0 | C=O (acid) |

| ~142.0 | C (indazole) |

| ~138.0 | C (indazole) |

| ~130.0 | C-H (aromatic) |

| ~125.0 | C (aromatic) |

| ~122.0 | C-H (aromatic) |

| ~118.0 | C-H (aromatic) |

| ~115.0 | C (indazole) |

| ~53.0 | OCH₃ |

Justification: The two carbonyl carbons will appear at the lowest field. The aromatic and indazole carbons will resonate in the 110-145 ppm region. The methyl ester carbon will be observed around 53 ppm.[4]

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 | O-H stretch (broad, carboxylic acid) |

| ~3200 | N-H stretch (indazole) |

| ~1720 | C=O stretch (ester) |

| ~1690 | C=O stretch (acid) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and acid) |

Justification: A broad O-H stretch is characteristic of a carboxylic acid. The N-H stretch of the indazole will also be present. Two distinct carbonyl stretches are expected for the ester and carboxylic acid functionalities. Aromatic C=C stretching and C-O stretching bands will also be observed.[6]

Mass Spectrometry (ESI-MS):

| m/z | Assignment |

| 221.0506 | [M+H]⁺ (Calculated for C₁₀H₉N₂O₄⁺) |

| 219.0355 | [M-H]⁻ (Calculated for C₁₀H₇N₂O₄⁻) |

Justification: High-resolution mass spectrometry should confirm the molecular formula of the target compound with high accuracy. The protonated and deprotonated molecular ions are expected to be the most prominent peaks in the ESI mass spectrum.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the proposed synthetic workflow and subsequent characterization steps.

Reaction Mechanism: Indazole Ring Formation

Caption: A simplified diagram showing the key steps in the formation of the indazole ring.

Conclusion

This technical guide outlines a feasible and detailed synthetic strategy for the preparation of this compound, a promising building block for the development of novel therapeutic agents. The proposed four-step synthesis is based on robust and well-documented chemical transformations. Furthermore, the comprehensive predicted characterization data will serve as a valuable reference for researchers undertaking the synthesis and identification of this and related compounds. This guide aims to facilitate further research into the medicinal applications of novel indazole derivatives.

References

-

de Oliveira, C. S. A., et al. (2021). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 26(15), 4479. [Link]

-

Wiley-VCH. (2007). Supporting Information for "A General and Efficient Copper-Catalyzed Synthesis of 1H-Indazoles". Angewandte Chemie International Edition, 46(18), 3323-3325. [Link]

- Google Patents. (2021).

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

-

ResearchGate. (2022). Synthesis of 1H-indazole derivatives. [Link]

-

Teixeira, F., et al. (2014). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Journal of the Brazilian Chemical Society, 25(10), 1801-1809. [Link]

-

Beilstein Journals. (2022). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

-

National Center for Biotechnology Information. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

-

Springer. (2020). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido) butanoate (MDMB-4en-PINACA). [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST WebBook. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. [Link]

-

Arkivoc. (2017). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]

-

Fritz Haber Institute. (n.d.). An infrared spectroscopic study of protonated and cationic indazole. [Link]

-

Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

- Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

-

PubChem. (n.d.). 1H-Indazole. [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N1a. [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Figure S4. FT-IR spectra for 4: 3038 cm-1 (aromatic C-H str). [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Scirp.org. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST WebBook. [Link]

-

SpectraBase. (n.d.). 1,1-Dimethyl-1,3-dihydrothiazolo[3,4-b]indazole - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diazotisation [organic-chemistry.org]

- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to Novel Synthetic Routes for 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This technical guide presents a novel and efficient synthetic pathway to this valuable indazole derivative, starting from readily available commercial materials. The proposed route emphasizes strategic functional group manipulation and controlled reaction conditions to achieve the target molecule with high purity and yield. This document provides a detailed, step-by-step methodology, mechanistic insights, and a comparative analysis of the key transformations, designed to be a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The specific substitution pattern on the indazole core plays a crucial role in modulating the pharmacological profile of these molecules. This compound, with its distinct functional groups at the 3 and 4 positions, offers versatile handles for further chemical modifications, making it a highly sought-after intermediate in the development of novel therapeutics. This guide details a rational and reproducible synthetic approach, moving from fundamental starting materials to the desired complex indazole.

A Novel Synthetic Strategy: From Phthalic Acid to Indazole

The proposed synthetic route is a multi-step process that begins with the functionalization of a simple benzene ring precursor, 3-nitrophthalic acid. The overall strategy involves the sequential introduction and transformation of functional groups to construct the indazole ring system with the desired substitution pattern.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each synthetic transformation, including the rationale behind the chosen conditions and potential challenges.

Step 1: Synthesis of Dimethyl 3-Nitrophthalate

The initial step involves the esterification of commercially available 3-nitrophthalic acid. The use of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, is a standard and efficient method for this transformation.

Protocol:

-

To a solution of 3-nitrophthalic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford dimethyl 3-nitrophthalate as a solid, which can be further purified by recrystallization.

Expertise & Experience: The choice of sulfuric acid as a catalyst is based on its effectiveness in protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Step 2: Synthesis of Dimethyl 3-Aminophthalate

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation.

Protocol:

-

Dissolve dimethyl 3-nitrophthalate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield dimethyl 3-aminophthalate. The crude product is often of sufficient purity for the next step.

Trustworthiness: The completeness of this reduction is crucial, as any remaining nitro starting material can interfere with the subsequent diazotization reaction. The use of a Celite pad for filtration is important to prevent the pyrophoric palladium catalyst from coming into contact with air while dry.

Step 3: Synthesis of Dimethyl 1H-Indazole-3,4-dicarboxylate via Diazotization and Cyclization

This is the key ring-forming step. The amino group of dimethyl 3-aminophthalate is converted to a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring. The mechanism is analogous to the diazotization of anthranilic acid and its esters.[2][3][4]

Figure 2: Mechanism of indazole formation via diazotization and cyclization.

Protocol:

-

Dissolve dimethyl 3-aminophthalate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 30 minutes).

-

Allow the reaction mixture to warm to room temperature. The cyclization often proceeds spontaneously. In some cases, gentle heating may be required.

-

The product, dimethyl 1H-indazole-3,4-dicarboxylate, may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent like ethyl acetate.

-

The crude product can be purified by column chromatography or recrystallization.

Authoritative Grounding: The formation of the diazonium salt from an aniline derivative is a well-established reaction in organic chemistry. The subsequent intramolecular cyclization is favored due to the proximity of the diazonium group and the ester-activated aromatic ring.

Step 4: Selective Monohydrolysis to this compound

The final step involves the selective hydrolysis of one of the two methyl ester groups. Achieving monohydrolysis of a diester can be challenging, but by carefully controlling the reaction conditions, it is possible to favor the formation of the monoacid.[3][5][6] The ester at the 3-position is generally more sterically hindered and electronically deactivated towards nucleophilic attack compared to the ester at the 4-position, which can be exploited to achieve selectivity.

Protocol:

-

Dissolve dimethyl 1H-indazole-3,4-dicarboxylate (1.0 eq) in a mixture of methanol and water.

-

Add a stoichiometric amount (1.0 eq) of an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide, dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction closely by TLC or HPLC to maximize the formation of the monoacid and minimize the formation of the diacid.

-

Once the desired conversion is achieved, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expertise & Experience: The choice of base and the precise stoichiometry are critical for selectivity. Lithium hydroxide is sometimes preferred as it can lead to higher selectivity in certain cases. Running the reaction at a lower temperature can also enhance selectivity by slowing down the rate of the second hydrolysis.

Data Presentation and Characterization

The following table summarizes the expected outcomes for each step of the synthesis.

| Step | Product | Expected Yield (%) | Key Characterization Data (Expected) |

| 1 | Dimethyl 3-Nitrophthalate | >90 | ¹H NMR: Signals for two distinct methyl esters and aromatic protons. IR: Strong C=O and NO₂ stretching bands. |

| 2 | Dimethyl 3-Aminophthalate | >95 | ¹H NMR: Upfield shift of aromatic protons compared to the nitro compound and a broad singlet for the NH₂ group. IR: N-H stretching bands. |

| 3 | Dimethyl 1H-Indazole-3,4-dicarboxylate | 70-85 | ¹H NMR: Characteristic signals for the indazole ring protons and two methyl ester singlets. MS: Molecular ion peak corresponding to C₁₁H₁₀N₂O₄. |

| 4 | This compound | 60-75 | ¹H NMR: Disappearance of one methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton. IR: Broad O-H stretch for the carboxylic acid. MS: Molecular ion peak corresponding to C₁₀H₈N₂O₄. |

Conclusion

The synthetic route detailed in this guide provides a robust and scalable method for the preparation of this compound. By leveraging well-established synthetic transformations and carefully controlling reaction conditions, this pathway offers a practical approach for obtaining this valuable building block for drug discovery and development. The provided protocols and mechanistic insights are intended to empower researchers to successfully implement this synthesis in their laboratories.

References

- Der Pharma Chemica, 2012, 4(3):1311-1316. (Link: Provided in search results)

- Tadross, P. M., & Stoltz, B. M. (2012). Benzyne formation from the diazotization of anthranilic acid. Chemical Reviews, 112(6), 3550–3577.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (Link: Provided in search results)

- Organic Chemistry Portal: Methyl Esters. (Link: Provided in search results)

- Request PDF: Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. (Link: Provided in search results)

- Organic Syntheses Procedure: Diphenic Acid. (Link: Provided in search results)

- Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.

- Request PDF: The Chemistry of Anthranilic Acid. (Link: Provided in search results)

- ResearchGate: Summary equation of diazotization of anthranilic acid. (Link: Provided in search results)

- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (Link: Provided in search results)

- Journal of Medicinal and Chemical Sciences: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (Link: Provided in search results)

- RSC Advances: An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (Link: Provided in search results)

- Google Patents: CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (Link: Provided in search results)

- PubChem: Indazole-3-carboxylic acid. (Link: Provided in search results)

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (Link: Provided in search results)

- SciSpace: A mild and Selective Method of Ester Hydrolysis. (Link: Provided in search results)

- ChemicalBook: Indazole - Synthesis and Reactions as a Chemical Reagent. (Link: Provided in search results)

- Request PDF: On the cyclization of ortho-alkynylbenzene diazonium salts. (Link: Provided in search results)

- ResearchGate: Synthesis of 1H‐indazole derivatives. (Link: Provided in search results)

- Request PDF: Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. (Link: Provided in search results)

- PubChemLite: 4-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3). (Link: Provided in search results)

- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. (Link: Provided in search results)

- ResearchGate: Synthesis and characterization of dimethyl cubane-1, 4-dicarboxyl

- Request PDF: Radical Cyclization and 1,5-Hydrogen Transfer in Selected Aromatic Diazonium Salts. (Link: Provided in search results)

- MDPI: Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. (Link: Provided in search results)

Sources

- 1. Lithium Chloride-Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. chemtube3d.com [chemtube3d.com]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

A Methodological and Predictive Guide to the Physicochemical Characterization of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

An In-depth Technical Guide

Abstract: 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound of significant interest within medicinal chemistry, belonging to the indazole class of heterocycles known for a wide spectrum of pharmacological activities, including applications as kinase inhibitors and anti-tumor agents.[1] The precise arrangement of a carboxylic acid at the 3-position and a methyl ester at the 4-position presents a unique electronic and steric profile that necessitates thorough physicochemical characterization for any drug development campaign. Due to the limited availability of specific experimental data for this exact molecule in public literature, this guide serves as a comprehensive methodological framework for researchers. It provides not only predictive insights based on the well-studied 1H-indazole-3-carboxylic acid scaffold but also details the rigorous, self-validating experimental protocols required to determine its core physicochemical properties. This document is intended to empower researchers and drug development professionals to systematically evaluate this and similar novel chemical entities.

Part 1: Molecular Profile and In Silico Prediction

The foundational step in characterizing any new chemical entity is to establish its structural identity and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a crucial baseline for experimental design and interpretation.

The structure of this compound features an indazole bicyclic system, which is a key pharmacophore in many bioactive molecules.[2] The molecule is functionalized with a carboxylic acid at the C3 position, a primary site for salt formation and hydrogen bonding, and a methoxycarbonyl (methyl ester) group at the C4 position. The electron-withdrawing nature of the methoxycarbonyl group is expected to influence the acidity of the nearby carboxylic acid and the overall electron distribution of the aromatic system.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Parameter | Rationale / Source |

| Molecular Formula | C₁₀H₈N₂O₄ | Derived from chemical structure. |

| Molecular Weight | 220.18 g/mol | Calculated from molecular formula. |

| XlogP | ~1.5 - 2.0 | Predicted based on related structures like 1H-indazole-3-carboxylic acid (XlogP ~1.4) and the addition of a lipophilic methyl group.[3][4] |

| Hydrogen Bond Donors | 2 (Carboxylic OH, Indazole NH) | Based on functional group analysis. |

| Hydrogen Bond Acceptors | 4 (Carbonyl Oxygens, N) | Based on functional group analysis. |

| Predicted pKa (Acidic) | ~2.5 - 3.0 | The pKa of the parent indazole-3-carboxylic acid is ~3.0.[5] The adjacent electron-withdrawing methoxycarbonyl group is expected to further stabilize the carboxylate anion, slightly lowering the pKa. |

Part 2: Synthesis and Structural Confirmation

While various methods exist for indazole synthesis, a common and effective route involves the cyclization of substituted isatins.[6][7] A plausible synthetic pathway for the target compound would start from a appropriately substituted precursor, followed by rigorous purification and structural confirmation.

Proposed Synthetic Workflow

The synthesis can be conceptually outlined as a multi-step process beginning with commercially available starting materials. The final product requires purification to ≥98% purity, as determined by HPLC and NMR, to be suitable for physicochemical analysis.

Caption: Proposed workflow for synthesis and purification.

Protocol: Structural Confirmation

Trustworthiness: This protocol is self-validating by requiring orthogonal analytical techniques (NMR, MS) to confirm the same molecular structure.

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a 1 mg/mL solution of the purified compound in methanol.

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Validation: The observed m/z for the molecular ion [M+H]⁺ should be within 5 ppm of the calculated exact mass (221.0557).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the compound in 0.7 mL of DMSO-d₆.

-

Acquire ¹H NMR and ¹³C NMR spectra on a ≥400 MHz spectrometer.

-

Expected ¹H Signals: Look for distinct aromatic protons, a singlet for the methoxy group (~3.9 ppm), and exchangeable protons for the carboxylic acid and indazole NH (typically >12 ppm).

-

Expected ¹³C Signals: Confirm the presence of two carbonyl carbons (acid and ester), aromatic carbons, and the methoxy carbon.

-

Validation: The integrated proton signals and the number of carbon signals must match the proposed structure.

-

-

Infrared (IR) Spectroscopy:

-

Analyze the solid sample using an ATR-FTIR spectrometer.

-

Validation: Confirm the presence of a broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and two distinct C=O stretches (one for the acid, ~1700-1725 cm⁻¹, and one for the ester, ~1720-1740 cm⁻¹).

-

Part 3: Experimental Determination of Core Properties

The following sections detail the standard operating procedures for determining the key physicochemical properties that govern a compound's behavior in biological systems.

Solubility Profile

Expertise & Experience: Solubility is arguably the most critical early parameter. Poor solubility can terminate a drug development program. We assess it in both aqueous and organic media to inform formulation and preclinical studies. The shake-flask method, while traditional, remains the gold standard for its reliability.

Protocol: Equilibrium Solubility via Shake-Flask Method

-

Add an excess amount of the solid compound (e.g., 5-10 mg) to 1 mL of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The presence of solid material at the end of the experiment confirms that the solution was saturated.

Table 2: Solubility Data Summary

| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | 25 | To be determined | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | To be determined | Shake-Flask HPLC-UV |

| DMSO | 25 | To be determined | Shake-Flask HPLC-UV |

| Ethanol | 25 | To be determined | Shake-Flask HPLC-UV |

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa dictates the ionization state of a molecule at a given pH, which directly impacts its absorption, distribution, and target engagement. Given the two acidic protons (carboxylic acid and indazole NH), a potentiometric titration is an excellent choice to resolve both pKa values if they are sufficiently separated.

Protocol: pKa Determination via Potentiometric Titration

-

Accurately weigh ~5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water).

-

Ensure the initial pH is low (e.g., pH 2) by adding a small amount of 0.1 M HCl.

-

Titrate the solution with a standardized, carbonate-free base (e.g., 0.1 M KOH) using a computer-controlled burette.

-

Record the pH after each incremental addition of titrant using a calibrated pH electrode.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

-

Validation: The first derivative of the titration curve should show clear inflection points corresponding to the equivalence points.

Caption: Workflow for potentiometric pKa determination.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity is a measure of a drug's ability to cross cell membranes. The octanol-water partition coefficient (LogP) is the industry standard. For ionizable molecules like this one, determining the distribution coefficient (LogD) at a physiological pH of 7.4 is often more relevant.

Protocol: LogP/LogD Determination via Shake-Flask Method

-

Prepare a stock solution of the compound in the organic phase (n-octanol).

-

Add a known volume of this stock solution to a vial containing a known volume of the aqueous phase (water for LogP, or PBS pH 7.4 for LogD). The octanol and aqueous phases should be mutually pre-saturated.

-

Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample both the upper (octanol) and lower (aqueous) phases.

-

Quantify the compound's concentration in each phase using HPLC-UV.

-

Calculation: LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

-

Validation: The total amount of compound recovered from both phases should be within 95-105% of the initial amount added.

References

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). [Link]

-

Chem-Impex. 1H-Indazole-3-carboxylic acid. [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. [Link]

-

PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

PubChem. Indazole-3-carboxylic acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

This guide provides a comprehensive overview of the spectroscopic data for 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to provide not just raw data, but a deeper understanding of the experimental methodologies and the scientific reasoning behind the interpretation of the spectroscopic results. The structural elucidation of such molecules is a critical step in drug discovery and development, ensuring the identity and purity of the synthesized compounds.[1][2]

Compound Overview

-

Compound Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₄[3]

-

Molecular Weight: 220.18 g/mol [3]

-

CAS Number: 393553-44-1[3]

The molecular structure of this compound features an indazole core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. This core is substituted with a carboxylic acid group at position 3 and a methoxycarbonyl (ester) group at position 4. The presence of these functional groups gives the molecule distinct spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For indazole derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and for distinguishing between N-1 and N-2 isomers.[2][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the N-H proton of the indazole ring, the carboxylic acid proton, and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~13.5-14.0 | broad singlet | 1H |

| COOH | ~13.0-13.5 | broad singlet | 1H |

| H-7 | ~8.0-8.2 | doublet | 1H |

| H-5 | ~7.8-8.0 | doublet | 1H |

| H-6 | ~7.4-7.6 | triplet | 1H |

| OCH₃ | ~3.9-4.0 | singlet | 3H |

Interpretation:

-

The N-H proton of the 1H-indazole is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift, characteristic of unsubstituted 1H-indazoles.[1]

-

The carboxylic acid proton is also expected to be a broad singlet at a high chemical shift due to hydrogen bonding.

-

The aromatic protons (H-5, H-6, H-7) will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents. The H-7 proton is likely to be the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group.

-

The methyl protons of the methoxycarbonyl group will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C=O (Ester) | ~160-165 |

| C-3 | ~140-145 |

| C-7a | ~138-142 |

| C-3a | ~125-130 |

| C-5 | ~122-126 |

| C-7 | ~120-124 |

| C-6 | ~115-120 |

| C-4 | ~110-115 |

| OCH₃ | ~52-55 |

Interpretation:

-

The carbonyl carbons of the carboxylic acid and the ester will be the most deshielded carbons in the spectrum.

-

The aromatic carbons of the indazole ring will appear in the range of 110-145 ppm. The assignment of these carbons can be aided by two-dimensional NMR techniques such as HSQC and HMBC.[2]

-

The methyl carbon of the ester group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in a molecule.[6] For this compound, the key functional groups are the N-H bond, the O-H bond of the carboxylic acid, the C=O bonds of the carboxylic acid and the ester, and the C-O bonds.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Strong, very broad |

| N-H stretch | 3200-3100 | Medium, broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Aliphatic) | 3000-2850 | Weak |

| C=O stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=O stretch (Ester) | 1730-1715 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium |

| C-O stretch | 1320-1210 | Strong |

| O-H bend | 1440-1395 and 960-900 | Medium, broad |

Interpretation:

-

The O-H stretch of the carboxylic acid will appear as a very broad band over a wide range due to strong hydrogen bonding.[7]

-

The N-H stretch of the indazole ring will also be a broad band.

-

Two distinct C=O stretching bands are expected, one for the carboxylic acid and one for the ester.[8] The exact positions can be influenced by conjugation and hydrogen bonding.

-

The C-O stretching bands will be strong and are characteristic of both the carboxylic acid and the ester functionalities.[7]

-

The broad O-H bend around 900 cm⁻¹ is also a diagnostically useful feature for carboxylic acids.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[6] High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern can provide valuable structural information.

Predicted Mass Spectrometry Data

| Ion | m/z (predicted) | Interpretation |

| [M+H]⁺ | 221.0506 | Protonated molecular ion |

| [M-H]⁻ | 219.0355 | Deprotonated molecular ion |

| [M-H₂O+H]⁺ | 203.0400 | Loss of water from the carboxylic acid |

| [M-OCH₃]⁺ | 190.0346 | Loss of the methoxy group |

| [M-CO₂H]⁺ | 176.0553 | Loss of the carboxylic acid group |

Interpretation:

-

The molecular ion peak ([M]⁺ or protonated/deprotonated variants) will confirm the molecular weight of the compound.

-

Common fragmentation pathways for carboxylic acids include the loss of water and the loss of the entire carboxyl group .

-

Esters can fragment through the loss of the alkoxy group (OCH₃ in this case).

-

The indazole ring itself is relatively stable, and its fragmentation can lead to characteristic ions.[9]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is generally preferred for polar molecules like this one.

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For HRMS, use an instrument with high resolving power, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion and aid in structural elucidation.[9]

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

References

- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- (PDF)

- Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal.

- An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem.

- Infrared (IR) Spectroscopy.

- Supplementary data for - The Royal Society of Chemistry.

- 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica.

- Buy Online CAS Number 865887-02-1 - TRC - 4-Methoxy-1H-indazole-3-carboxylic Acid.

- 865887-02-1|4-Methoxy-1H-indazole-3-carboxylic acid|BLD Pharm.

- Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - PubMed.

- 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite.

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group - ResearchG

- 393553-44-1 | this compound - Moldb.

- NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices | Request PDF - ResearchG

- 21.

- Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central.

- NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature m

- Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown - Semantic Scholar.

- The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online.

- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 393553-44-1 | this compound - Moldb [moldb.com]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. benchchem.com [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid: A Key Pharmaceutical Building Block

Abstract

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This in-depth technical guide focuses on a specific, highly functionalized derivative, 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. We will explore its significance, detail a robust synthetic pathway, and provide a comprehensive analysis of its structural and spectroscopic properties. While a definitive crystal structure for this exact molecule is not publicly available, we will present a predictive analysis based on crystallographic data from closely related analogues, offering valuable insights for researchers in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[2][3] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of biologically active compounds, including anti-inflammatory, anti-tumor, and anti-HIV agents.[1] The 1H-tautomer of indazole is generally the more thermodynamically stable and predominant form.[1][4] The compound of interest, this compound, is a particularly valuable derivative due to its multiple functional groups, which allow for diverse chemical modifications and the exploration of a broad chemical space in the development of new drug candidates. The carboxylic acid at the 3-position and the methoxycarbonyl group at the 4-position offer multiple points for derivatization, making it a versatile intermediate in the synthesis of complex pharmaceutical molecules.[5][6]

Synthesis and Crystallization

The synthesis of this compound can be approached through several established methods for constructing the indazole ring system.[7] A common and effective strategy involves the cyclization of an appropriately substituted anthranilic acid derivative. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis

-

Starting Material: The synthesis would likely begin with 2-amino-3-methoxycarbonylbenzoic acid.

-

Diazotization: The amino group of the starting material is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).

-

Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. This reaction is typically exothermic and requires careful temperature control.

-

Workup and Purification: The reaction mixture is neutralized, and the crude product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise three-dimensional structure of a molecule. For this compound, a slow evaporation technique would be a primary method to attempt crystallization.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened. Given the polarity of the molecule, solvents such as ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane or toluene could be effective.

-

Procedure: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.

Spectroscopic Characterization

Prior to crystallographic analysis, it is essential to characterize the compound using various spectroscopic techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole ring, and the methyl protons of the methoxycarbonyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all the unique carbon atoms in the molecule, including the two carbonyl carbons of the carboxylic acid and the methoxycarbonyl group, the aromatic carbons, and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the indazole ring, and the C=O stretches of both the carboxylic acid and the ester functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

Crystal Structure Analysis (Predictive)

While a specific crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), we can predict its key structural features based on the analysis of closely related compounds, such as 1-Methyl-1H-indazole-3-carboxylic acid.[8]

Predicted Crystallographic Parameters

Based on similar structures, the compound is likely to crystallize in a monoclinic or orthorhombic crystal system. The unit cell would contain multiple molecules, related by symmetry operations.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-9 |

| b (Å) | ~14-16 |

| c (Å) | ~14-16 |

| β (°) | ~90-95 |

| V (ų) | ~1600-1800 |

| Z | 8 |

Molecular Geometry

The indazole ring system is expected to be nearly planar. The carboxylic acid group at position 3 and the methoxycarbonyl group at position 4 will likely be twisted out of the plane of the bicyclic ring to minimize steric hindrance. The bond lengths and angles within the indazole core are expected to be consistent with those of other reported indazole derivatives.

Intermolecular Interactions and Crystal Packing

The presence of both a carboxylic acid and an N-H group suggests that hydrogen bonding will be a dominant feature in the crystal packing. It is highly probable that the molecules will form inversion dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[8] Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially forming N-H···O interactions with the carbonyl oxygen of either the carboxylic acid or the methoxycarbonyl group of a neighboring molecule. These hydrogen bonding networks would lead to the formation of a stable, three-dimensional supramolecular architecture.

Diagrams

Caption: Molecular structure of this compound.

Caption: Proposed synthetic workflow for the target molecule.

Caption: Predicted intermolecular hydrogen bonding interactions.

Conclusion

This compound stands out as a highly promising and versatile building block for the synthesis of novel therapeutic agents. Its rich functionality allows for extensive chemical modification, enabling the exploration of structure-activity relationships in drug design. While a definitive single-crystal X-ray structure remains to be determined, this guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a predictive model of its solid-state structure based on the known crystallography of related indazole derivatives. The insights presented herein are intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, facilitating further investigation and application of this important molecule.

References

- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole - Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Structures and activities of indazole derivatives 9 u–z. - ResearchGate.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH.

- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.

- 4-Methoxy-1H-indazole-3-carboxylic acid - CymitQuimica.

- 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica.

- Buy Online CAS Number 865887-02-1 - TRC - 4-Methoxy-1H-indazole-3-carboxylic Acid.

- 865887-02-1|4-Methoxy-1H-indazole-3-carboxylic acid|BLD Pharm.

- 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite.

- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure.

- Indazole synthesis - Organic Chemistry Portal.

- Search - Access Structures - CCDC.

- CCDC Publications.

- Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate.

- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.

- 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH.

- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH.

- 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem.

- Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem - NIH.

- 4-Methoxy-1H-indazole-3-carboxylic acid - AbacipharmTech-Global Chemical supplier.

- 1H-Indazole-3-carboxylic acid - Chem-Impex.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Indazole synthesis [organic-chemistry.org]

- 8. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Different Solvents

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in contemporary drug discovery. Recognizing the criticality of these physicochemical properties in the seamless transition from discovery to development, this document outlines detailed experimental protocols, explains the underlying scientific rationale, and presents a model for data interpretation. This guide is intended for researchers, scientists, and drug development professionals to establish a robust understanding of the compound's behavior in various solvent systems and under forced degradation conditions, thereby de-risking downstream development activities.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

This compound (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.18 g/mol ) belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The journey of a promising lead compound like this from the laboratory bench to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount.

Aqueous solubility directly influences bioavailability, while solubility in organic solvents is critical for purification, formulation, and various manufacturing processes. Stability, the ability of the compound to resist chemical change over time, is a non-negotiable aspect of drug safety and efficacy. Forced degradation studies are an essential component of the drug development process, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3][4] These studies are mandated by regulatory bodies to ensure the development of robust and safe pharmaceutical products.[3][4]

This guide provides a systematic approach to characterizing the solubility and stability profile of this compound.

Strategic Approach to Solubility and Stability Assessment

Our experimental design is rooted in a logical progression, starting with a broad screening of solubility in a diverse set of solvents, followed by a detailed investigation of stability under accelerated or "forced" conditions. This approach allows for the early identification of potential liabilities and informs the selection of appropriate formulation strategies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole-3-Carboxylic Acid Derivatives

Foreword: The Enduring Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities.[2][3] Indazole-based agents such as Axitinib, Lonidamine, and Pazopanib are already utilized in cancer therapy, underscoring the therapeutic potential of this heterocyclic motif.[1] This guide provides a comprehensive framework for the systematic biological activity screening of novel indazole-3-carboxylic acid derivatives, a class of compounds that continues to yield promising therapeutic candidates.[2][4] Our focus will be on providing not just protocols, but the strategic thinking and scientific rationale that underpin a successful screening campaign.

Part 1: Foundational Chemistry - The Synthesis of Novel Indazole-3-Carboxylic Acid Derivatives

The journey of drug discovery begins with the synthesis of novel chemical entities. A common and effective route to synthesize 1H-indazole-3-carboxamides, a key subclass of our target compounds, involves the coupling of 1H-indazole-3-carboxylic acid with various substituted amines.[5][6]

General Synthetic Protocol: Amide Coupling

A robust method for synthesizing 1H-indazole-3-carboxamide derivatives is outlined below.[5][7] This procedure is versatile and can be adapted for a wide range of amine substrates.

Materials:

-

1H-indazole-3-carboxylic acid

-

Substituted aryl or aliphatic amines

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

-

Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 1H-indazole-3-carboxamide derivative.[5][7]

This synthetic approach allows for the creation of a diverse library of compounds, which is the starting point for our biological screening cascade.

Part 2: The Screening Cascade - A Multi-pronged Approach to Unveiling Biological Activity

A successful screening strategy employs a tiered approach, starting with broad cytotoxicity assessments and progressively moving towards more specific and mechanistic assays. This ensures that resources are focused on the most promising candidates.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound library is to assess its general cytotoxicity against a panel of relevant human cancer cell lines.[8][9] This provides a first look at the potential anti-cancer activity and helps to prioritize compounds for further investigation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[10] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[11][12]

Experimental Protocol: MTT Assay [8][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the novel indazole-3-carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]

Data Presentation: Cytotoxicity Profile

The results of the MTT assay should be summarized in a clear and concise table.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| IND-001 | MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.1 | |

| HepG2 (Liver) | 6.5 | |

| IND-002 | MCF-7 (Breast) | 12.8 |

| A549 (Lung) | > 50 | |

| HepG2 (Liver) | 25.3 | |

| Positive Control | Doxorubicin | 0.8 |

This is a hypothetical data table for illustrative purposes.

Visualization: Experimental Workflow

Caption: Workflow for the MTT-based cytotoxicity assay.

Tier 2: Antimicrobial Activity Screening

Given that many heterocyclic compounds exhibit antimicrobial properties, it is prudent to screen the indazole derivatives for activity against a panel of pathogenic bacteria and fungi.[5][15]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] The broth microdilution method is a standard and quantitative technique for determining MIC values.[18][19]

Experimental Protocol: Broth Microdilution MIC Assay [17][18]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium. The typical inoculum density is approximately 5 x 10^5 CFU/mL.[17]

-

Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17][18]

Data Presentation: Antimicrobial Activity Profile

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| IND-001 | 16 | 64 | >128 |

| IND-002 | >128 | >128 | 32 |

| Positive Control | Ciprofloxacin | 0.5 | 1 |

| Fluconazole | - | 2 |

This is a hypothetical data table for illustrative purposes.

Tier 3: Mechanistic Insights - Enzyme Inhibition Assays

For compounds showing significant activity in the primary screens, the next logical step is to investigate their potential mechanism of action. Many indazole derivatives have been identified as kinase inhibitors, a class of enzymes frequently implicated in cancer progression.[7][20][21] Therefore, screening against a panel of relevant kinases is a valuable secondary assay. Enzyme inhibition assays are crucial in drug discovery to understand how a compound affects enzyme activity.[22][23][24]

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) [7]

-

Compound Dilution: Prepare serial dilutions of the test compounds in a suitable kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add the inhibitor solution (or DMSO for control).

-

Enzyme Addition: Add the target kinase enzyme solution to each well.

-

Reaction Initiation: Add a mixture of the kinase substrate and ATP to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.

-

Signal Generation: Add a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualization: Kinase Inhibition Assay Workflow

Caption: Workflow for a typical kinase inhibition assay.

Part 3: Structure-Activity Relationship (SAR) - The Path to Optimization